molecular formula C21H20ClN3O5 B10988325 N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10988325
M. Wt: 429.9 g/mol
InChI Key: UOFWQEGHVAYSKQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chloro and methoxy substituents, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves coupling the pyridazinone core with the substituted phenyl acetic acid derivative using amide bond-forming reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and may have similar biological activities.

    Chloro-substituted phenyl compounds: These compounds share the chloro substituent and may have similar chemical reactivity.

    Methoxy-substituted phenyl compounds: These compounds share the methoxy substituent and may have similar pharmacological properties.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of substituents and the pyridazinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H20ClN3O5/c1-28-17-8-5-14(11-15(17)22)23-20(26)12-25-21(27)9-6-16(24-25)13-4-7-18(29-2)19(10-13)30-3/h4-11H,12H2,1-3H3,(H,23,26)

InChI Key

UOFWQEGHVAYSKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC

Origin of Product

United States

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